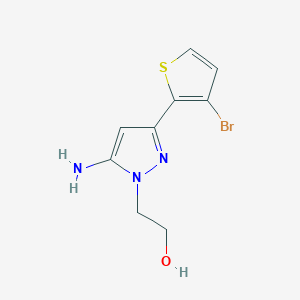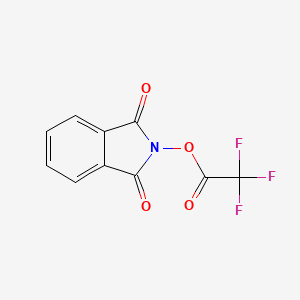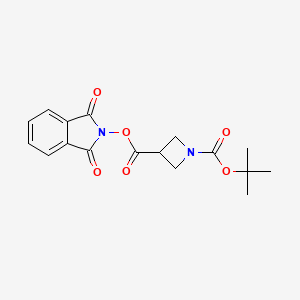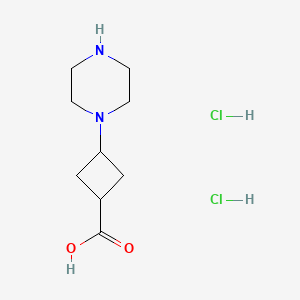
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperazine ring attached to a cyclobutane ring, with a carboxylic acid group and two hydrochloride ions. This compound is of interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the cyclobutane precursor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound-receptor complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Latanoprost Related Compound E: A prostaglandin analogue with a cyclopentane ring.
Uniqueness
(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is unique due to its combination of a piperazine ring and a cyclobutane ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H18Cl2N2O2 |
|---|---|
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
3-piperazin-1-ylcyclobutane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-5-8(6-7)11-3-1-10-2-4-11;;/h7-8,10H,1-6H2,(H,12,13);2*1H |
Clé InChI |
QSBZGYATEFOLBA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2CC(C2)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


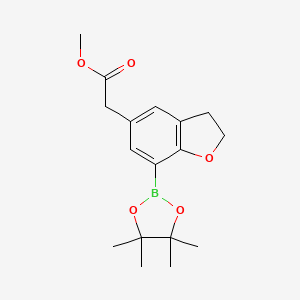
![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)

![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
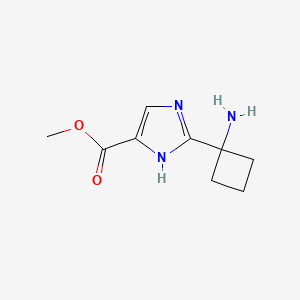
![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)
![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)
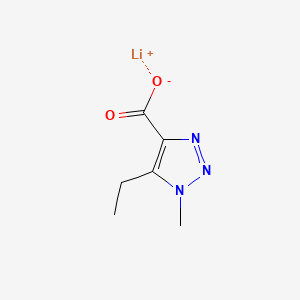
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
